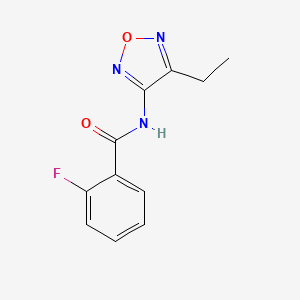![molecular formula C14H13N3O2S B12128026 3-{[2-(Pyridin-2-yl)ethyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12128026.png)
3-{[2-(Pyridin-2-yl)ethyl]amino}-1lambda6,2-benzothiazole-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(Piridin-2-il)etil]amino}-1λ6,2-benzotiazol-1,1-diona es un complejo compuesto orgánico que pertenece a la clase de los derivados del benzotiazol. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de nuevos agentes terapéuticos. La estructura de este compuesto incluye un anillo de benzotiazol, que está fusionado con una parte de piridina a través de un enlace de etilamina.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 3-{[2-(Piridin-2-il)etil]amino}-1λ6,2-benzotiazol-1,1-diona generalmente implica los siguientes pasos:
Formación del anillo de benzotiazol: El anillo de benzotiazol se puede sintetizar mediante la condensación de 2-aminotiofenol con disulfuro de carbono en presencia de una base, seguido de la oxidación.
Adición de la parte de piridina: La parte de piridina se introduce mediante una reacción de sustitución nucleofílica. Esto implica la reacción de 2-bromoetilamina con piridina para formar 2-(piridin-2-il)etilamina.
Reacción de acoplamiento: El paso final implica el acoplamiento del anillo de benzotiazol con la 2-(piridin-2-il)etilamina. Esto se puede lograr mediante una reacción de condensación en presencia de un agente de acoplamiento adecuado como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y una base como trietilamina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre en el anillo de benzotiazol.
Reducción: Las reacciones de reducción pueden ocurrir en los átomos de nitrógeno, lo que lleva a la formación de derivados de amina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en el anillo de piridina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y permanganato de potasio (KMnO4).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleofílica se pueden facilitar mediante bases como el hidróxido de sodio (NaOH) o el carbonato de potasio (K2CO3).
Productos principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de amina.
Sustitución: Diversos derivados de benzotiazol sustituidos.
Aplicaciones Científicas De Investigación
3-{[2-(Piridin-2-il)etil]amino}-1λ6,2-benzotiazol-1,1-diona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Se explora su potencial terapéutico para tratar enfermedades como el cáncer y las infecciones bacterianas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como la fluorescencia o la conductividad.
Mecanismo De Acción
El mecanismo de acción de 3-{[2-(Piridin-2-il)etil]amino}-1λ6,2-benzotiazol-1,1-diona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas al unirse a sus sitios activos, evitando así la unión del sustrato y la catálisis posterior. Las vías involucradas pueden incluir vías de transducción de señales, donde el compuesto modula la actividad de las proteínas clave involucradas en la señalización celular.
Comparación Con Compuestos Similares
Compuestos similares
N-(Piridin-2-il)amidas: Estos compuestos comparten la parte de piridina y tienen actividades biológicas similares.
3-Bromoimidazo[1,2-a]piridinas: Estos compuestos también contienen un anillo de piridina y son conocidos por sus propiedades medicinales.
Derivados de benzotiazol: Otros derivados de benzotiazol con diferentes sustituyentes pueden exhibir reactividad química y actividades biológicas similares.
Singularidad
3-{[2-(Piridin-2-il)etil]amino}-1λ6,2-benzotiazol-1,1-diona es única debido a su combinación específica de un anillo de benzotiazol y una parte de piridina. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C14H13N3O2S |
|---|---|
Peso molecular |
287.34 g/mol |
Nombre IUPAC |
1,1-dioxo-N-(2-pyridin-2-ylethyl)-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C14H13N3O2S/c18-20(19)13-7-2-1-6-12(13)14(17-20)16-10-8-11-5-3-4-9-15-11/h1-7,9H,8,10H2,(H,16,17) |
Clave InChI |
XOQQJUCZBKVFCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NCCC3=CC=CC=N3)NS2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 2-{[(2-bromo-3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B12127950.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide](/img/structure/B12127963.png)


![1-butyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127985.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea](/img/structure/B12127998.png)
![ethyl 2-({[2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12128002.png)
![4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12128004.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12128011.png)

![N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12128019.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide](/img/structure/B12128027.png)
